Product packaging for D-Mannose-2-C-d(Cat. No.:)

D-Mannose-2-C-d

Cat. No.: B1161258
M. Wt: 181.16
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-2-C-d is a deuterated analog of D-Mannose, a monosaccharide sugar involved in numerous biological processes. This stable isotope-labeled compound is designed for research applications where tracing metabolic pathways or elucidating mechanisms of action is required. The primary research value of D-Mannose lies in its ability to act as a competitive inhibitor of bacterial adhesion. It is extensively studied for its role in preventing recurrent urinary tract infections (UTIs), particularly those caused by uropathogenic E. coli (UPEC) . Its mechanism of action is physical rather than pharmacological; D-Mannose saturates the FimH adhesin located on the tip of type 1 fimbriae of bacteria, preventing their binding to mannosylated receptors on the urothelial cells . This anti-adhesive effect promotes the washout of bacteria during micturition without affecting bacterial growth or inducing resistance, making it a promising non-antibiotic prophylactic strategy . Beyond urological research, D-Mannose has demonstrated significant immunomodulatory properties. Studies indicate it can suppress inflammation and oxidative stress, and has been shown to promote the differentiation of naive CD4+ T cells into regulatory T (Treg) cells, which play a critical role in immune tolerance . This makes it a compound of interest for research in autoimmune conditions, inflammatory bowel disease (IBD), and other immune-related disorders . Its role in glycosylation and protein synthesis also makes it relevant for metabolic and glycobiology studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Properties

Molecular Formula

C₆H₁₁DO₆

Molecular Weight

181.16

Origin of Product

United States

Synthetic Methodologies for D Mannose 2 C D and Analogues

Strategies for C-C Bond Formation at the C-2 Position of D-Mannose

The formation of a C-C bond at the C-2 position of D-mannose presents unique stereochemical challenges. Various strategies have been developed to control the configuration at this center, broadly categorized into stereoselective C-glycosidation, de novo synthesis, and modification of existing mannose derivatives.

Stereoselective C-Glycosidation Approaches

C-glycosidation reactions are powerful tools for forming stable C-C linkages at the anomeric carbon. However, forming such bonds at other positions, like C-2, requires specialized approaches.

Carbometallation involves the reaction of a carbon-metal bond with a carbon-carbon π-bond, creating a new C-C σ-bond and a new carbon-metal σ-bond. While widely used in organic synthesis, its specific application for creating a C-2 branch on a mannose scaffold is less common but conceptually feasible.

A prominent example of carbometallation is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA). stanford.eduresearchgate.net This reaction, discovered in 1995, involves the use of a chiral zirconocene (B1252598) catalyst to induce enantioselectivity in the addition of trialkylaluminium reagents across a prochiral alkene. researchgate.net For application to a mannose derivative, a precursor with an exocyclic double bond at C-2 would be required. The ZACA reaction could then be employed to add an alkyl group, potentially a deuterated methyl group from a corresponding deuterated trimethylaluminium reagent, to form the C-2 branched product with stereocontrol. The development of the ZACA reaction required overcoming challenges like β-hydride transfer and polymerization, which would also be considerations in its application to complex carbohydrate systems. researchgate.net Iron-catalyzed carbometallation of olefins is another area that has been explored for C-C bond formation. acs.org

Radical reactions offer a robust method for forming C-C bonds under mild conditions. Intramolecular radical cyclization-fragmentation has been successfully developed for the synthesis of C-2 branched carbohydrates. This method efficiently converts glycals into C-2 formyl pyranosides. mdpi.com For instance, an acyclic alkene derived from a carbohydrate can undergo a manganese(III) acetate-assisted radical cyclization. In one study, this method yielded a precursor to 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) with a manno:gluco ratio of 68:32. mdpi.com

This strategy has been extended to nitrile-transfer reactions to create C-2 cyano glucosides. mdpi.com The efficiency and stereochemical outcome of these radical reactions can be influenced by the choice of radical initiator and reaction conditions. To synthesize a D-Mannose-2-C-d analogue, a deuterated radical precursor would be necessary, which upon cyclization and fragmentation would install a deuterated formyl or related group at the C-2 position.

Precursor TypeRadical InitiatorProduct TypeYield (%)Reference
Acyclic Alkene (from carbohydrate)Manganese(III) acetateC-2 Branched KDO precursor (manno/gluco)90% mdpi.com
Iodoether (from glucal)Tributyltin hydrideC-2 Formyl Pyranoside41% mdpi.com
Iodoether (from glucal)Tris(trimethylsilyl)silaneC-2 Formyl GlycalGood mdpi.com

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for converting carbonyls into alkenes and are widely used for carbon chain elongation in carbohydrates. masterorganicchemistry.comresearchgate.netresearchgate.net A common strategy involves the oxidation of a primary hydroxyl group to an aldehyde, followed by a Wittig olefination to introduce a two-carbon or longer chain. researchgate.netnih.gov For C-2 homologation of mannose, this typically requires selective protection of other hydroxyl groups, oxidation of the C-2 hydroxyl to a ketone, and subsequent olefination.

A more efficient one-pot protocol has been developed that combines the chemoselective oxidation of a primary alcohol with a subsequent Wittig reaction, avoiding the need for extensive protecting group manipulation. researchgate.net For instance, a mannose-derived glycol treated with SO₃·Pyridine and a phosphonium (B103445) ylide cleanly affords the C-2 homologated derivative. researchgate.net The Wittig/dihydroxylation protocol is particularly effective for producing higher sugars. nih.gov However, reactions with protected mannopyranose can sometimes lead to low yields due to competing C-2 epimerization. acs.org To introduce a deuterium (B1214612) label, a deuterated phosphonium ylide could be employed in the Wittig step.

Starting MaterialReagentsProductYield (%)Reference
2,3,4,5,6-penta-O-benzyl-D-mannoseMethyltriphenylphosphonium bromide, n-BuLiOlefinated sugar- avocadosource.com
Mannose-derivative glycolSO₃·Py, Ph₃P=CHCO₂MeC2-homologated derivativeExcellent researchgate.net
Benzyl-protected mannopyranose(Carbethoxymethylene)triphenylphosphoraneα-C-mannopyranosyl compound26% (in flow) acs.org
Radical Cyclizations Leading to C-2 Linkages

De Novo Synthesis of 2-C-Branched Mannose Scaffolds

De novo synthesis builds complex carbohydrates from simple, often achiral, starting materials, offering flexibility and avoiding numerous protection-deprotection steps associated with modifying natural sugars. wiley-vch.de The Achmatowicz rearrangement is a powerful tool in this context, enabling the synthesis of pyranones from furan (B31954) alcohols, which serve as key building blocks for various hexoses. wiley-vch.demdpi.com

One de novo approach to manno-pyranose involves a three-step sequence from a Boc-pyranone precursor, which itself is synthesized from achiral acylfuran. wiley-vch.de This sequence includes a palladium-catalyzed glycosylation, a Luche reduction, and an Upjohn dihydroxylation, installing the required stereocenters with high diastereoselectivity. wiley-vch.de This methodology has been applied to the synthesis of linear and branched oligosaccharides. wiley-vch.demdpi.com Other de novo strategies have utilized hetero-Diels-Alder reactions to construct the pyran ring. mdpi.com These methods provide access to C-2 branched structures by incorporating the desired carbon fragment at an early stage of the synthesis. For example, a Prins cyclization approach has been used to construct deoxysugars and their analogues from homoallylic alcohols and aldehydes. mdpi.com

Modifications of Pre-existing D-Mannose Derivatives at C-2

Direct modification of the C-2 position of D-mannose is a common and straightforward strategy. D-mannose is a C-2 epimer of D-glucose, and this relationship is often exploited synthetically. chemicalpapers.comnih.gov

One method involves the inversion of configuration at C-2 of a D-glucose derivative. For example, regioselective sulfonation of methyl 4,6-O-benzylidene-α-D-glucopyranoside at the C-2 position with triflic anhydride, followed by nucleophilic displacement with sodium azide (B81097), yields the 2-azido-2-deoxy-D-mannopyranoside intermediate. nih.gov This azido (B1232118) group can then be reduced and further functionalized.

Another approach involves extending the carbon chain at C-2 via an aldol (B89426) condensation. In one synthesis, a mannose diacetonide was treated with formaldehyde (B43269) in the presence of a base to introduce a hydroxymethyl group at the C-2 position, creating a C-2 branched sugar. rsc.org This new hydroxyl group can then be further modified, for instance, by Williamson etherification to introduce other functional groups. rsc.org

Finally, gold-catalyzed reactions have been shown to facilitate selective anomerization of 2-C-branched methyl glycosides, providing access to α-configured products that can be challenging to obtain otherwise. researchgate.net

Nucleophilic Additions to C-2 Carbonyl Equivalents

A principal strategy for introducing functionality at the C-2 position involves the use of a mannose derivative featuring a carbonyl group at this center, commonly known as a 2-keto-hexose or ulose. The carbonyl carbon is electrophilic and susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com This approach is particularly relevant for the synthesis of this compound, where the nucleophile is a deuteride (B1239839) anion.

A well-established method for generating 2-deuterated mannose involves the reduction of a suitable 2-keto precursor. For instance, sodium 2-keto-D-gluconate can be reduced using a deuterated reducing agent like lithium borodeuteride (LiBD₄). nist.gov This reaction proceeds via nucleophilic addition of a deuteride ion to the C-2 carbonyl. The subsequent reduction of the lactone formed at C-1 yields a mixture of D-glucose-2-d and D-mannose-2-d, which can then be separated. nist.gov The stereochemical outcome at C-2 is dependent on the facial selectivity of the nucleophilic attack on the trigonal planar carbonyl group.

Research has demonstrated that the reduction of sodium 2-keto-D-gluconate with tritium-labeled lithium borohydride (B1222165), an analogous reaction, produces both D-glucose-2-t and D-mannose-2-t, which are labeled exclusively at the C-2 position. nist.gov This confirms the viability of this pathway for site-specific isotopic labeling.

PrecursorReagentProduct(s)Reference
Sodium 2-keto-D-gluconateLithium borohydride-tD-Glucose-2-t and D-Mannose-2-t nist.gov
D-glucosoneSodium borodeuteride2-deutero-D-glucose and 2-deutero-D-mannose researchgate.net
Stereocontrolled Functionalization of Unsaturated Precursors at C-2

An alternative to nucleophilic addition to a carbonyl is the functionalization of an unsaturated mannose derivative, such as a glycal (a cyclic enol ether derivative of a sugar). These precursors contain a double bond, typically between C-1 and C-2, which can undergo various addition reactions.

For example, the oxidation of dialkyl dithioacetal sugar derivatives can sometimes lead to the formation of an unsaturated product resulting from elimination between C-1 and C-2. cdnsciencepub.com This unsaturated intermediate can then be further functionalized. Intramolecular allylation strategies have also been explored, where an allylsilane tethered to the C-2 hydroxyl group of a methyl mannoside is used to introduce an allyl group at the anomeric carbon (C-1), proceeding through intermediates that involve functionalization at C-2. acs.org While this specific example targets C-1, the principle of using unsaturated precursors for stereocontrolled functionalization is a cornerstone of carbohydrate synthesis.

Protecting Group Strategies for Selective C-2 Modification

The selective modification of a single hydroxyl group in a polyol system like D-mannose is a significant challenge. Success hinges on the strategic use of protecting groups to mask all but the desired reactive site.

Regioselective Protection and Deprotection in D-Mannose Systems

The hydroxyl groups of D-mannose exhibit different reactivities, which can be exploited for regioselective protection. The primary hydroxyl at C-6 is generally the most reactive, followed by the C-2 hydroxyl. The formation of cyclic acetals, such as benzylidene or isopropylidene acetals, is a common strategy to simultaneously protect the C-4 and C-6 hydroxyls, which facilitates the selective functionalization of the remaining positions. wiley-vch.denih.govresearchgate.net

Several advanced methods for regioselective functionalization have been developed:

Stannylene Acetals : The reaction of a diol with dibutyltin (B87310) oxide forms a dibutylstannylene acetal (B89532), which can then be selectively alkylated or acylated. This method often favors protection of an equatorial hydroxyl group in cis-diols. rsc.org

Catalyst-Controlled Regioselectivity : Chiral phosphoric acids have been used as catalysts to direct regioselective acetal protection of 2,3-diols in mannose derivatives. By choosing the appropriate catalyst, it is possible to achieve regiodivergent functionalization, protecting either the C-2 or C-3 hydroxyl with high selectivity. rsc.orgnih.gov

Enzymatic Deprotection : Enzymes, such as lipases and esterases, can be used for the regioselective deprotection of fully acetylated mannose derivatives. For instance, Bacillus pumilus acetyl xylan (B1165943) esterase has been shown to selectively hydrolyze acetyl groups at specific positions on mannose-based disaccharides. researchgate.net

A one-pot procedure for the preparation of fully protected D-mannose derivatives with a single free hydroxyl group at the C-2, C-3, C-4, or C-6 position has been developed, streamlining the synthesis of versatile mannosyl building blocks. researchgate.net

Orthogonal Protecting Groups for Multi-step C-2 Functionalization

For complex, multi-step syntheses, orthogonal protecting groups are essential. These are groups that can be removed under distinct reaction conditions without affecting others, allowing for sequential chemical transformations at different sites of the molecule. acs.org

A common strategy involves using "permanent" protecting groups, like benzyl (B1604629) (Bn) ethers, which are stable to a wide range of conditions but can be removed by catalytic hydrogenation, and "temporary" groups like esters (e.g., acetate, pivaloyl, levulinoyl) or silyl (B83357) ethers. wiley-vch.denih.gov

Notable orthogonal protecting group sets used in mannose chemistry include:

Benzoates and Acetyl : In one strategy for synthesizing α(1–2)mannobiosides, benzoates were used as permanent protecting groups, while an acetyl group at the C-2 position of the glycosyl acceptor served as an orthogonal group that could be selectively removed with dilute acid. rsc.org

DEIPS, Nap, Allyl, and Levulinoyl : A versatile set of orthogonal groups has been developed using a diethylisopropylsilyl (DEIPS) ether, a 2-naphthylmethyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester. This combination allows for a high degree of flexibility in synthesizing complex branched oligosaccharides. nih.govacs.org

Pivaloyl (Piv) Ester : In the synthesis of the complex Man₉GlcNAc₂ glycan, a pivaloyl ester was used as a participating protecting group at the C-2 position. This group not only conferred high α-anomeric selectivity during glycosylation but was also stable enough to allow for the removal of other ester groups, demonstrating its utility in an orthogonal scheme. nih.gov

Protecting GroupTypeRemoval ConditionsReference
Benzyl (Bn)Permanent (Ether)Catalytic Hydrogenation (e.g., H₂, Pd/C) wiley-vch.de
Benzoate (Bz)Permanent (Ester)Strong base (e.g., NaOMe/MeOH) rsc.org
Acetyl (Ac)Temporary (Ester)Mild base (e.g., NaOMe/MeOH) or dilute acid rsc.org
Levulinoyl (Lev)Temporary (Keto-ester)Hydrazine acetate nih.govacs.org
Diethylisopropylsilyl (DEIPS)Temporary (Silyl Ether)Fluoride source (e.g., TBAF) nih.govacs.org
2-Naphthylmethyl (Nap)Temporary (Ether)Oxidative cleavage (e.g., DDQ) nih.govacs.org

Isotopic Labeling Approaches for this compound

Isotopically labeled carbohydrates like this compound are invaluable tools for metabolic studies, mechanistic investigations, and as internal standards in mass spectrometry. researchgate.netmedchemexpress.com

Methods for Introduction of Deuterium at C-2 or Adjacent Positions

The synthesis of D-mannose specifically deuterated at the C-2 position typically relies on the methods discussed in section 2.1.3.1, namely the reduction of a C-2 carbonyl equivalent with a deuterium source.

Reduction of 2-Keto Precursors : The most direct synthesis of 2-deutero-D-mannose involves the reduction of D-glucosone (a 2-keto-D-glucose) with sodium borodeuteride (NaBD₄). This reaction produces both 2-deutero-D-glucose and 2-deutero-D-mannose, which are epimers at the C-2 position. researchgate.net Similarly, reduction of sodium 2-keto-D-gluconate with a deuterated or tritiated borohydride yields the corresponding C-2 labeled mannose and glucose. nist.gov The specificity of the label to the C-2 position has been confirmed by subsequent chemical degradation and analysis. nist.gov

Catalytic H-D Exchange : An alternative method for deuterium labeling involves a direct hydrogen-deuterium exchange reaction. Using a heterogeneous catalyst like ruthenium on carbon (Ru/C) in deuterium oxide (D₂O) under a hydrogen atmosphere, it is possible to exchange protons on carbons adjacent to free hydroxyl groups with deuterium from the solvent. researchgate.net By selectively protecting other hydroxyl groups on the mannose ring, this method could be used to direct deuterium incorporation specifically to the C-2 position. This method offers a powerful way to introduce multiple deuterium atoms if desired. researchgate.net

Metabolic labeling, where organisms or cells are grown in media containing deuterium oxide (D₂O), is another approach, though it typically results in less specific labeling patterns as deuterium is incorporated into various biomolecules through metabolic pathways. nih.govnih.gov

Synthetic Routes for Specific Labeling of the C-Linked Moiety

The introduction of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into carbohydrate structures provides powerful tools for metabolic research, structural analysis by NMR spectroscopy, and as internal standards in mass spectrometry. medchemexpress.com Specific labeling at the C-2 position of D-mannose allows for the precise investigation of enzymatic mechanisms and conformational dynamics involving this crucial hydroxyl group.

A prominent example is the synthesis of 2-deutero-D-mannose (often denoted as this compound). A robust synthetic approach relies on the oxidation of a protected mannopyranoside followed by a stereoselective reduction using a deuterium source. nih.gov This methodology ensures the precise placement and stereochemistry of the deuterium atom.

The synthesis begins with a suitably protected D-mannose derivative, such as a β-glycoside with benzyl ether or benzylidene acetal protecting groups, leaving the C-2 hydroxyl group free. This precursor is then oxidized to the corresponding 2-ulose (a ketone at the C-2 position). The stereoselective reduction of this ketone is the key step for introducing the deuterium. Using sodium borodeuteride (NaBD₄), the deuterium is delivered axially to yield the desired manno configuration. nih.gov Subsequent removal of the protecting groups via hydrogenation affords the final product, 2-deutero-D-mannose.

Table 1: Synthetic Route for 2-Deutero-D-Mannose

Step Reaction Key Reagents & Conditions Outcome Reference
1 Protection Benzyl bromide (BnBr), Sodium hydride (NaH); Benzaldehyde dimethyl acetal, p-TsOH Formation of a protected mannoside with a free 2-OH group. nih.gov
2 Oxidation Dess-Martin periodinate, CH₂Cl₂ Oxidation of the 2-hydroxyl group to a ketone (2-ulose). nih.gov
3 Stereoselective Reduction Sodium borodeuteride (NaBD₄), CH₂Cl₂, MeOH Introduction of deuterium at C-2 with manno stereochemistry. nih.gov

This fundamental strategy can be adapted for other labels. For instance, the synthesis of 2-azido-2-deoxy-D-mannopyranoside, a precursor for 2-amino-2-deoxy-D-mannose (mannosamine), often involves the inversion of configuration at C-2 of a glucose derivative using an azide nucleophile. nih.gov Employing a ¹⁵N-labeled sodium azide (Na¹⁵N₃) in this step would yield a specifically labeled mannosamine (B8667444) building block. Similarly, syntheses that install other functional groups at C-2, such as a bromine atom from a glucal precursor, demonstrate pathways that could be adapted for isotopic labeling. nih.gov

Chemoenzymatic Synthesis of 2-C-Modified D-Mannose Derivatives

Chemoenzymatic synthesis combines the versatility of chemical synthesis for creating modified precursors with the high selectivity and efficiency of enzymatic reactions to produce complex biomolecules. nih.gov This approach is particularly powerful for synthesizing analogues of nucleotide sugars, which are the activated donors in glycosylation reactions. nih.gov

A key application of this strategy is the generation of modified GDP-D-mannose analogues to study and inhibit enzymes in bacterial polysaccharide biosynthesis pathways, such as GDP-D-mannose dehydrogenase (GMD). acs.org GMD is crucial for producing the alginate precursor GDP-D-mannuronic acid in pathogenic bacteria like Pseudomonas aeruginosa. acs.org

The synthesis of these probes typically involves two main stages:

Chemical Synthesis: A mannose derivative modified at the C-2 position (or another position of interest) is chemically synthesized and then converted into the corresponding glycosyl-1-phosphate. This often involves the preparation of a protected thioglycoside or other glycosyl donor, which is then coupled with a phosphate (B84403) donor like dibenzyl phosphate. Final deprotection yields the modified mannose-1-phosphate. acs.org

Enzymatic Coupling: The chemically synthesized mannose-1-phosphate analogue is then used as a substrate for a nucleotidylyltransferase, such as GDP-mannose pyrophosphorylase (GMPP). This enzyme catalyzes the reaction between the mannose-1-phosphate derivative and a nucleoside triphosphate (e.g., GTP) to form the final GDP-D-mannose analogue. acs.org

Table 2: General Chemoenzymatic Strategy for Modified GDP-D-Mannose

Stage Description Example Reaction Key Components Reference
Chemical Synthesis of a C-2 modified mannose-1-phosphate. Glycosylation of dibenzyl phosphate with a modified thiomannoside, followed by hydrogenolysis. Modified mannose precursor, NIS/AgOTf, dibenzyl phosphate, Pd/C, H₂. acs.org

Another powerful chemoenzymatic method involves the use of mutant endoglycosidases (glycosynthases), such as Endo-A or Endo-M mutants. frontiersin.org These engineered enzymes can transfer entire, chemically synthesized oligosaccharides to an acceptor molecule. The process starts with the chemical synthesis of a complex glycan containing a C-2 modified mannose residue, which is then activated as a glycan oxazoline (B21484). The glycosynthase then transfers this entire modified glycan from the oxazoline donor to a peptide or protein bearing an N-acetylglucosamine (GlcNAc) acceptor site. nih.gov This strategy enables the creation of homogeneous glycoproteins with precisely defined, C-2 modified mannose units for detailed biological studies.

Stereochemical Considerations in 2 C Substituted D Mannose Synthesis and Function

Diastereoselectivity and Enantioselectivity in C-2 Linkage Formation

The synthesis of 2-C-substituted D-mannose derivatives is a complex process where achieving the desired stereochemistry—diastereoselectivity and enantioselectivity—is a primary challenge. D-mannose is a C-2 epimer of D-glucose, meaning they differ only in the spatial arrangement at the second carbon atom. sketchy.comedu.krddoubtnut.com This seemingly minor difference has profound implications for synthetic strategies.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of D-mannose, this often involves controlling the configuration at the anomeric carbon (C-1) and the newly substituted C-2 position relative to the other stereocenters in the molecule. For instance, in the synthesis of allyl-C-mannosyl compounds, intramolecular allylation strategies have been explored. The reaction of a methyl mannoside with an allyldimethylsilyl ether at the C-2 position can lead to the formation of α-allyl-C-mannosyl products with high stereoselectivity. acs.orgnih.gov However, the success of such reactions is highly dependent on the reaction pathway, with intermolecular routes sometimes proving more effective than the intended intramolecular delivery. acs.orgnih.gov

The choice of protecting groups and reaction conditions is critical. For example, the use of a benzylidene group to protect the 4,6-hydroxyl groups is a common strategy in the synthesis of mannose-based compounds. researchgate.netresearchgate.net The stereochemical outcome of reactions at C-2 can be influenced by neighboring group participation, such as an acetyl group at the 2-O-position, which can direct the stereochemistry of glycosylation at the anomeric center. rsc.org

Enantioselectivity , the preference for the formation of one enantiomer over its mirror image, is also a key consideration, particularly when synthesizing chiral molecules from achiral starting materials. wikipedia.org However, when using D-mannose as a starting material, the focus is often on diastereoselectivity as the inherent chirality of the mannose backbone is preserved. Syntheses aiming for both D- and L-enantiomers of a target molecule often require a de novo approach starting from achiral precursors, where an enantioselective step, such as a Noyori reduction, establishes the initial stereocenter. nih.gov

Conformational Analysis of the Pyranose Ring with a C-2 Axial or Equatorial Substituent

The six-membered pyranose ring of D-mannose, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize steric strain. pearson.comcsbsju.edu In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The orientation of the hydroxyl group at C-2 in D-mannose is typically axial in the most stable chair conformation (4C1). nih.gov

The preference for an axial or equatorial position for a substituent at C-2 is governed by a combination of steric and electronic effects.

Steric Hindrance : Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. pearson.comlibretexts.org

Anomeric Effect : This electronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor the axial orientation. libretexts.orgrsc.org An enhancement of the anomeric effect, sometimes referred to as the Δ2 effect, is observed when there is an axial substituent at C-2, as is the case in D-mannose. rsc.orgmdpi.com This is due to electrostatic interactions where the C2-O dipole opposes the C1-X dipole of an equatorial anomeric substituent, reinforcing the anomeric effect. rsc.org

Computational studies, including machine learning and semi-empirical quantum mechanical methods, are used to model the ring pucker energy landscape of pyranoses. nih.govresearchgate.net These models help predict the relative stability of different conformers. For instance, some models may overstabilize conformers with axially oriented groups. nih.govresearchgate.net

The conformation of the pyranose ring is not static. It can undergo a "ring flip" to an alternative chair conformation (1C4), where axial and equatorial substituents switch their positions. pearson.com However, for D-mannose, the 4C1 conformation is significantly more stable. researchgate.net The introduction of different substituents at C-2 can influence the conformational equilibrium. For example, studies on halogenated derivatives of 2-deoxy-D-glucose (a related sugar) show that while a halogen at C-2 doesn't significantly alter the ring conformation, it can affect crystal packing. mdpi.com

Impact of C-2 Stereochemistry on Molecular Recognition

The specific stereochemistry of D-mannose, particularly the axial hydroxyl group at C-2, is crucial for its role in biological molecular recognition processes. This is especially evident in its interactions with C-type lectins, a class of proteins that bind carbohydrates in a calcium-dependent manner and are involved in immune responses. rsc.orgnih.gov

Lectins such as DC-SIGN, Langerin, and Mannose-Binding Lectin (MBL) selectively recognize mannose-rich structures on the surface of pathogens. rsc.org The precise spatial arrangement of the hydroxyl groups of mannose, including the one at C-2, allows for specific hydrogen bonding and coordination with the protein's binding site.

The difference in stereochemistry at C-2 between D-mannose (axial OH) and D-glucose (equatorial OH) leads to different recognition properties, even though they share identical stereochemistry at C-3 and C-4. nih.gov While both sugars can bind to some lectins, the affinity and specificity can vary. For example, high concentrations of glucose can inhibit the binding of C-type lectins to high-mannose glycoproteins, a phenomenon that may contribute to immune dysregulation in diabetes. nih.gov

Studies involving synthetic mannose derivatives further highlight the importance of the C-2 position. For instance, the interaction of mannose-containing glyco-oligoamides with DNA has been shown to be sensitive to the stereochemistry at C-2 and C-3 of the mannose residue. researchgate.net The orientation of these hydroxyl groups determines how the molecule fits into the minor groove of DNA and contributes to the stability of the complex. researchgate.net

The development of synthetic multivalent α-1,2-mannobiose ligands, which mimic motifs on pathogen surfaces, is a strategy to study and potentially modulate C-type lectin binding. rsc.org The synthesis of these ligands requires precise stereocontrol, often using the neighboring group participation of a C-2 acetyl group to ensure the desired α-linkage. rsc.org

Chiral Pool Approaches Utilizing D-Mannose as a Starting Material

D-mannose is a valuable building block in "chiral pool synthesis," a strategy that uses readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. nih.govunifi.itacs.org This approach leverages the inherent stereochemistry of the starting material, avoiding the need for asymmetric synthesis steps.

D-mannose has been used as a starting material for the diversity-oriented synthesis (DOS) of a wide array of polyhydroxylated compounds, including cyclic and bicyclic scaffolds. nih.govunifi.itacs.org These scaffolds can be further functionalized to create libraries of molecules for drug discovery, aiming to identify new therapeutic leads. unifi.it

Specific examples of chiral pool synthesis from D-mannose include:

Synthesis of LpxC inhibitors : LpxC is a bacterial enzyme and a promising target for new antibiotics. Chiral pool synthesis starting from D-mannose has been used to create C-furanosides and their acyclic derivatives as potential LpxC inhibitors. nih.gov

Synthesis of Hydroxycyclopentanone Derivatives : A ten-step synthesis starting from D-mannose yields a key cyclopentanone (B42830) intermediate for the synthesis of tricyclo-DNA. unibe.ch

Synthesis of Azacrown Ethers : Chiral monoaza-15-crown-5 ethers fused to a D-mannose derivative have been synthesized and used as phase-transfer catalysts in enantioselective reactions, such as Michael additions and epoxidations. researchgate.net

Synthesis of (+)-Biotin : An improved synthesis of a key intermediate for the vitamin (+)-biotin starts from D-mannose. researchgate.net

Synthesis of 1,3-Oxathiolane Nucleoside Analogues : D-mannose has served as the starting material for the enantiomerically pure synthesis of these nucleoside analogues, which have potential as therapeutic agents. beilstein-journals.org

These examples demonstrate the versatility of D-mannose as a chiral starting material, enabling the synthesis of a diverse range of complex and biologically relevant molecules. researchgate.netresearchgate.netnih.govunifi.itacs.orgnih.govunibe.chbeilstein-journals.org

Mechanistic Studies Involving D Mannose 2 C D

Elucidation of Enzyme-Substrate Interactions with 2-C-Mannosides

Binding Affinity Studies with Carbohydrate-Binding Proteins (Lectins, Enzymes)

C-mannosides have been instrumental in understanding the binding specificities of various carbohydrate-binding proteins, including lectins and enzymes. Studies have shown that C-glycoside analogs can bind to mannose/glucose-specific lectins with affinities comparable to their O-glycoside counterparts. nih.gov However, the ability of these lectins to distinguish between different sugar diastereomers may be reduced in the C-glycoside series. nih.gov

One notable example is the interaction with FimH, a bacterial adhesin that plays a key role in urinary tract infections by binding to mannosylated proteins on host cells. nih.gov Research has demonstrated that C-mannosides can act as potent antagonists of FimH. acs.orgnih.gov Interestingly, the stereochemistry of the linker in C-mannosides can significantly impact binding affinity, with certain isomers showing a substantial increase in potency. acs.org X-ray crystallography and computational modeling have been employed to elucidate the molecular interactions between C-mannosides and the FimH binding pocket, revealing the importance of interactions with specific residues and hydrophobic pockets. acs.orgnih.gov

The binding of mannosides to other lectins, such as DC-SIGN, a C-type lectin receptor on dendritic cells, has also been investigated. frontiersin.org Studies have shown that multivalent presentation of mannosides can enhance binding affinity to DC-SIGN. frontiersin.org However, it is important to note that increased binding affinity does not always directly translate to enhanced biological function, such as antigen presentation. frontiersin.org

Lectin/Enzyme C-Mannoside Ligand Key Findings Reference
Concanavalin ABivalent norbornyl C-glycoside estersDiscriminated between C-2 epimers, with the manno configuration binding more tightly. nih.gov
FimHBiaryl C-glycosidesC-mannosides showed improved stability and inhibitory activity compared to O-mannosides. The R-hydroxy isomer had a 60-fold increase in potency. acs.org
DC-SIGNHexavalent α1,2-di-mannosideShowed the highest binding affinity among a library of mannoside clusters. frontiersin.org
Phosphomannose Isomerase (PMI)6-deoxy-6-dicarboxymethyl-D-mannoseActed as a strong competitive inhibitor of both S. cerevisiae and E. coli PMIs. jussieu.frnih.gov

Inhibition Mechanisms of Glycosidases or Glycosyltransferases by C-Mannosides

The non-hydrolyzable nature of the C-glycosidic bond makes C-mannosides effective inhibitors of glycosidases, enzymes that cleave glycosidic bonds. nih.gov By mimicking the natural substrate, these analogs can bind to the active site of the enzyme without being cleaved, thereby blocking the enzyme's activity. researchgate.net This inhibitory action is crucial for studying the mechanism of these enzymes and for developing potential therapeutic agents. researchgate.net For instance, C-glycoside analogs have been designed to inhibit glycosidases involved in the processing of N-linked glycans, a critical pathway in glycoprotein (B1211001) synthesis. researchgate.netnih.gov

The inhibition mechanism often involves competitive binding, where the C-mannoside competes with the natural substrate for the enzyme's active site. The potency of inhibition can be influenced by the specific structure of the C-mannoside, including the nature of the aglycone portion and the stereochemistry of the linker. acs.org For example, swainsonine, a potent inhibitor of Golgi α-mannosidase II, is believed to mimic the transition state of the hydrolyzed mannoside substrate. researchgate.net

Role as a Non-Hydrolyzable Analogue in Biochemical Pathways

Investigation of Glycosylation Pathways Using 2-C-Mannose Probes

C-mannosides serve as valuable probes for dissecting complex glycosylation pathways. annualreviews.org Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is fundamental to many cellular functions. annualreviews.orgnih.gov The synthesis of N-linked glycans, for instance, begins with a precursor assembled on a lipid carrier, a process involving multiple mannose units. annualreviews.org The use of non-hydrolyzable C-mannoside analogs allows researchers to trace the steps of these pathways and identify the roles of specific enzymes without the complication of substrate degradation. nih.gov

For example, C-mannosyl lysine (B10760008) has been synthesized and incorporated into peptides to create mannosylated peptide conjugates. nih.govacs.org These stable analogs have been used to study the uptake and processing of mannosylated antigens by dendritic cells, providing insights into the mechanisms of antigen presentation and immune activation. nih.govacs.org

Tracing Metabolic Fates (if applicable to non-human, non-clinical models)

The metabolic stability of C-mannosides allows for their use in tracing the metabolic fate of mannose and its derivatives in biological systems. oup.com While D-mannose itself can be absorbed and utilized for glycoprotein biosynthesis, its C-glycoside analogs, being resistant to enzymatic cleavage, can provide a clearer picture of transport and distribution. oup.com Studies in animal models have shown that D-mannose is rapidly absorbed and incorporated into glycoproteins in various organs. oup.com The use of labeled C-mannosides could further refine our understanding of these processes by eliminating the variable of metabolic breakdown.

Mechanistic Insights into Cellular Uptake and Processing of 2-C-Mannosides

The cellular uptake of mannosides is a critical step in their biological activity. Studies using fluorescently labeled C-mannoside conjugates have provided insights into their internalization by cells. researchgate.net The uptake can be influenced by the nature of the conjugate, including the attached fluorescent dye. researchgate.net Confocal microscopy has shown that these conjugates can be internalized and may accumulate in lysosomes. researchgate.net

Applications As Research Probes and Tool Compounds

Use of D-Mannose-2-C-d as a Conformational Lock in Glycoconjugate Mimicry

To overcome this, researchers design mannose analogues that are "conformationally locked" into a bioactive shape. This can be achieved by introducing rigid structures, such as replacing the anomeric oxygen with a carbon (forming a C-glycoside) or by creating additional ring systems. researchgate.netmdpi.com For instance, pseudo-disaccharides where a mannose unit is connected to a conformationally constrained cyclohexane (B81311) ring have been shown to act as structural and functional mimics of natural sugars. researchgate.net These mimics are stabilized against enzymatic hydrolysis and can effectively bind to lectins like DC-SIGN. researchgate.net A mannose-configured 1,6-trans-cyclic sulfamidate, for example, adopts a specific ¹C₄ conformation, mimicking a state in the enzymatic processing of mannosides and thereby acting as a potent inhibitor for certain α-D-mannosidases. rsc.orgresearchgate.net This strategy of using conformationally restricted mimics is a powerful approach in the rational design of high-affinity ligands and inhibitors. rsc.orgmdpi.com

Probing Glycan-Protein Interactions: A Stable Mimic of Natural Mannosides

Carbohydrate-protein interactions are fundamental to countless biological processes, from immune responses to pathogen infection. nih.govnih.gov However, studying these interactions is often challenging due to the metabolic instability of natural O-glycosidic bonds, which are susceptible to hydrolysis by glycosidase enzymes. nih.govacs.org C-glycosides, in which the anomeric oxygen of mannose is replaced by a methylene (B1212753) group (CH₂), are isosteric analogues of natural mannosides that are resistant to this enzymatic cleavage. nih.govacs.org This stability makes them excellent tools for probing glycan-protein interactions.

These hydrolytically stable C-linked mannosides can act as antagonists or inhibitors, allowing for the investigation of the structure and function of carbohydrate-binding proteins (lectins) without the complication of ligand degradation. nih.govacs.org Their enhanced metabolic stability also makes them promising candidates for therapeutic development. acs.org

A prime example of the application of stable mannoside mimics is in the development of anti-adhesion therapies against bacterial infections. Uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs), initiates infection by adhering to mannosylated glycoproteins on the surface of bladder cells. nih.govmdpi.com This adhesion is mediated by the FimH adhesin, a lectin located at the tip of bacterial type 1 pili. nih.gov

Researchers have designed potent FimH antagonists using C-linked α-D-mannopyranosides. acs.orgmdpi.comresearchgate.net These synthetic molecules competitively inhibit the binding of FimH to its natural receptors, effectively disarming the bacteria and preventing infection. acs.orgmdpi.com The design of these inhibitors focuses on introducing hydrophobic aglycons (non-sugar portions) that make additional favorable interactions with a region on the FimH protein known as the "tyrosine gate". nih.govmdpi.comresearchgate.net

Key findings from this research have established important structure-activity relationships (SAR) for FimH inhibitors.

Table 1: Structure-Activity Relationship (SAR) of C-Mannoside FimH Inhibitors

FeatureObservationImpact on Affinity/InhibitionReference
Linker Type Alkene linkers between the mannose and the aglycone.Improved affinity and inhibitory potential due to flexibility and interaction with isoleucine-52. nih.gov
Aglycone Structure Hydrophobic, aromatic groups (e.g., biphenyl).Provides favorable interactions with the "tyrosine gate" (Tyr48-Tyr137). mdpi.comresearchgate.net
Substitution Pattern ortho-substituted biphenyl (B1667301) aglycones.Showed enhanced affinity compared to para-substituted analogues, potentially interacting with isoleucine-13 in the "clamp loop". nih.govresearchgate.net
Anomeric Linkage C-glycosidic linkage instead of O-glycosidic linkage.Confers metabolic stability against hydrolysis by mannosidases, improving bioavailability. nih.govacs.org

Crystallographic studies of FimH co-crystallized with these C-mannoside antagonists have confirmed their binding mode, revealing how the aglycone fits into the tyrosine gate. mdpi.com These rationally designed C-mannosides have demonstrated sub-nanomolar affinity for FimH and have been effective in reducing bacterial adhesion to human bladder cells in vitro, establishing them as promising candidates for antibiotic-sparing therapeutics. acs.orgmdpi.com

To visualize and quantify glycan-protein interactions in biological systems, mannose derivatives are often conjugated with reporter molecules like fluorophores or spin labels.

Fluorescent Probes: Mannose residues can be attached to fluorescent dyes to create probes for a variety of applications. acs.orgnih.gov These glycan-coated fluorescent probes can be used for:

Cell-Specific Imaging: Mannose-based fluorescent probes have been developed to specifically bind to and image cells expressing mannose receptors, such as M2 macrophages. researchgate.net

Pathogen Detection: Carbon dots (CDs) coated with mannose can be used to fluorescently label bacteria like E. coli that express mannose-binding lectins on their surface, allowing for sensitive detection. rsc.org The interaction is specific, as free mannose can compete with the binding of the mannose-CDs to the bacteria. rsc.org

Probing Cellular Environments: Fluorescent probes incorporating mannose residues have been designed to detect changes in pH within cellular compartments like lysosomes. acs.orgnih.gov The mannose moiety in these cases often serves to improve the water solubility and biocompatibility of the probe. nih.gov

Spin-Labeled Probes: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecular structure and dynamics. scbt.com In this context, mannose is covalently attached to a stable nitroxide radical, known as a spin label. ljmu.ac.uknih.gov These spin-labeled mannosides serve as probes to monitor protein-carbohydrate interactions. When the spin-labeled mannose binds to a lectin, its rotational motion is restricted, causing a measurable change in the EPR spectrum. ljmu.ac.uk This allows for the quantification of binding affinities and the study of recognition events at surfaces, such as ligands attached to nanoparticles binding to proteins like the mannose-binding lectin Concanavalin A. ljmu.ac.uknih.gov

Design of Inhibitors for Pathogen Adhesion (e.g., FimH-mediated) based on C-Mannosides

Investigating Enzyme Mechanisms Through Stable Substrate Analogues

Stable mannose analogues are invaluable tools for studying the mechanisms of carbohydrate-processing enzymes, such as glycosidases. rsc.org Because these analogues bind to the enzyme's active site but are resistant to hydrolysis, they can function as competitive inhibitors and help to "trap" the enzyme in a specific state.

For example, members of the GH38 family of lysosomal α-mannosidases are responsible for the degradation of N-linked glycans. nih.gov Pyrrolidine-based compounds designed as mimics of mannose have been shown to inhibit these enzymes. nih.gov Similarly, mannose-configured cyclosulfamidates that are conformationally locked can act as selective inhibitors for specific isoforms of GH47 α-D-mannosidases. rsc.orgresearchgate.net Studying how these different stable analogues inhibit enzyme activity provides insight into the enzyme's substrate specificity and catalytic mechanism. nih.gov By using these non-hydrolyzable mimics, researchers can facilitate the crystallization of enzyme-inhibitor complexes, providing high-resolution structural data on the interactions within the active site.

Table 2: Examples of Mannose Analogues as Enzyme Inhibitors

Inhibitor ClassTarget Enzyme FamilyMechanism of ActionReference
Swainsonine, Mannostatin AGH38 (Lysosomal α-mannosidases)Competitive inhibition, mimics transition state. nih.gov
Pyrrolidine-based compoundsGH38 (Lysosomal α-mannosidases)Competitive inhibition. nih.gov
Mannoimidazole, 1-DeoxymannojirimycinGH47 (α-D-mannosidases)Mimics the oxocarbenium transition state or Michaelis complex. rsc.org
Mannose-configured cyclosulfamidateGH47 (α-D-mannosidases)Conformationally locked mimic of the ¹C₄ product conformation, causing steric clash ("bump") in the active site of wild-type enzymes. rsc.orgresearchgate.net

Furthermore, specifically deuterated probes, such as 2-deutero-D-mannose, have been synthesized to trace the metabolic fate of mannose and its analogues, helping to elucidate their molecular mechanisms of action within complex biological pathways. researchgate.net

Applications in Glycoscience and Glycobiology Research

The development of stabilized and labeled mannose analogues like this compound has broad implications for the fields of glycoscience and glycobiology. These fields aim to understand the structure, function, and biosynthesis of glycans and their roles in health and disease. nih.govacs.org

These tool compounds are essential for:

Mapping Glycan-Protein Interactions: Glycan microarrays, which present a large number of different glycan structures on a surface, are used to screen for the binding specificity of lectins and other glycan-binding proteins. biorxiv.orgnih.gov Stable mannose analogues are critical components of these arrays.

Understanding Immunity and Disease: Many interactions central to the immune system, such as the recognition of pathogens by receptors on macrophages and dendritic cells (e.g., the Mannose Receptor and DC-SIGN), are mediated by mannose-containing glycans. nih.gov Stable probes allow researchers to dissect these recognition events, contributing to our understanding of innate immunity and the development of vaccines and immunotherapies. nih.govprobiologists.com

Developing Novel Therapeutics: As demonstrated with FimH antagonists, stable glycomimetics are a foundation for developing new drugs that target carbohydrate-mediated processes. rsc.org This "glycotargeting" approach is being explored for a range of conditions, from infectious diseases to cancer. acs.orgprobiologists.com

Elucidating Glycosylation Pathways: The biosynthesis of glycoproteins is a complex process involving numerous enzymes. acs.orgnih.gov Stable mannose analogues and deuterated tracers help to probe the function of specific enzymes like mannosyltransferases and mannosidases, providing a clearer picture of how complex glycans are assembled and modified. oup.comnih.gov

Computational and Theoretical Studies on D Mannose 2 C D

Molecular Dynamics Simulations of D-Mannose-2-C-d Conformational Space

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the dynamic behavior of molecules over time. For carbohydrates like D-mannose, MD simulations are crucial for exploring their vast conformational space, which arises from the flexibility of the pyranose ring and the rotation around glycosidic bonds.

Researchers employ specialized force fields, such as GLYCAM and CHARMM, which are parameterized to accurately represent the potential energy of carbohydrates. nih.gov In a typical MD simulation, the molecule is placed in a simulated aqueous environment, and Newton's equations of motion are solved iteratively to track the position and velocity of every atom. nih.gov This process generates a trajectory that reveals the molecule's conformational preferences, flexibility, and interactions with solvent molecules.

Studies on D-mannose and its oligosaccharides have shown that the pyranose ring is not static but can fluctuate between different chair and boat conformations, although the 4C1 chair conformation is predominantly stable. iitb.ac.in MD simulations allow for the characterization of the conformational landscape around glycosidic linkages, defined by the phi (φ) and psi (ψ) dihedral angles. The simulations can quantify the relative populations of different conformational families and the energy barriers between them. iitb.ac.in For a derivative like this compound, MD simulations would be essential to understand how the modification at the C-2 position influences the ring's flexibility and the orientation of substituents, which in turn affects its biological recognition. For instance, simulations have been used to study the conformational preferences of hybrid and complex N-linked oligosaccharides containing mannose, revealing how the addition or deletion of saccharide units affects the orientation of different branches. iitb.ac.in

Simulation Parameter Typical Value/Method Purpose
Force Field GLYCAM_06j, CHARMM36To calculate the potential energy of the system. nih.gov
Software AMBER, GROMACS, CHARMMTo run the molecular dynamics simulation. nih.gov
Solvent Model TIP3P, SPC/ETo explicitly model the aqueous environment.
Simulation Time Nanoseconds (ns) to Microseconds (μs)To sample a wide range of molecular conformations. iitb.ac.in
Analysis RMSD, RMSF, Dihedral AnglesTo analyze conformational stability and flexibility.

Quantum Mechanical Calculations of C-2 Stereoselectivity in Synthesis

The stereochemical outcome of chemical reactions, particularly glycosylations, is fundamental to carbohydrate chemistry. Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide profound insights into reaction mechanisms and the origins of stereoselectivity. The synthesis of mannosides is notoriously challenging, especially the formation of the 1,2-cis linkage, and QM methods are used to dissect the competing reaction pathways.

QM calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org For glycosylation reactions involving a mannose donor, the stereoselectivity at the anomeric center (C-1) is heavily influenced by the substituent at the C-2 position. DFT analysis has been used to calculate the activation energies for different proposed mechanisms, such as S_N_1 (dissociative, proceeding through an oxocarbenium ion intermediate) and S_N_2 (concerted, with inversion of stereochemistry). mdpi.comacs.org

These calculations have shown that the stability of the transient oxocarbenium ion and its conformational preferences are key determinants of the final product's stereochemistry. acs.org For reactions at the C-2 position itself, such as epimerization between glucose and mannose, QM studies have elucidated the mechanism, which can involve a complex 1,2-carbon shift. researchgate.net By calculating the energy barriers for different pathways, researchers can predict which stereoisomer is favored under specific reaction conditions. For this compound, QM methods would be invaluable for predicting how the specific modification at C-2 directs the stereochemical outcome of further synthetic transformations.

Computational Method Basis Set Key Finding/Application
Density Functional Theory (DFT) 6-31G(d,p), cc-pVTZCalculating Gibbs free energy and activation barriers for reaction pathways. rsc.orgpeerj.com
Møller–Plesset perturbation theory (MP2) 6-311+G(2df,p)Providing higher accuracy for single-point energy calculations. rsc.org
Ab-initio Molecular Dynamics N/ASimulating reaction dynamics to understand stereoselective outcomes.

Docking Simulations with Target Biomolecules (e.g., Lectins, Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov For D-mannose and its derivatives, docking simulations are widely used to study their interactions with mannose-binding proteins like lectins and enzymes. Lectins are crucial in cell-cell recognition, immune responses, and pathogenesis, making them important therapeutic targets. mdpi.commdpi.com

The process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and scoring them based on their steric and electrostatic complementarity. nih.gov Software like GOLD and AutoDock are commonly used for this purpose. nih.gov Docking studies on D-mannose have successfully predicted its binding mode in various lectins, such as Concanavalin A (ConA) and the bacterial adhesin FimH. nih.govresearchgate.net These simulations reveal the specific hydrogen bonds, van der Waals contacts, and cation-π interactions that stabilize the complex. For example, it is known that the hydroxyl groups at C-3, C-4, and C-6 of mannose are often essential for binding, while the C-2 hydroxyl is more tolerant of modification. mdpi.com

For a specific compound like this compound, docking simulations would be critical for predicting its binding affinity and selectivity for various target proteins. By comparing the docking scores and binding poses of the modified sugar to the natural D-mannose, researchers can hypothesize whether the modification enhances or diminishes binding.

Lectin Ligand Docking Score (CHEMPLP, arbitrary units) Reference
Concanavalin A (ConA)D-Mannose (MAN)-32.99 nih.gov
ProConAD-Mannose (MAN)-27.40 nih.gov
Concanavalin A (ConA)N-glycan (MAN9)-45.81 nih.gov
ProConAN-glycan (MAN9)-52.88 nih.gov

Note: More negative scores indicate more favorable predicted interactions.

Structure-Activity Relationship (SAR) Prediction through In Silico Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR modeling uses computational methods to predict the activity of novel compounds, thereby guiding the design and optimization of drug candidates. researchgate.net For mannose derivatives, these techniques can help in designing potent inhibitors or probes for specific biological processes.

Several in silico approaches are used for SAR prediction. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This model can then be used to screen virtual libraries of compounds to find new potential hits. Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between a set of calculated molecular descriptors (e.g., size, polarity, electronic properties) and the experimentally measured activity of a series of compounds.

These models can then predict the activity of untested molecules. acs.org For this compound, in silico SAR would involve first defining a set of mannose derivatives with known activities against a specific target. A computational model would then be built to understand how modifications, such as the one at the C-2 position, affect this activity. researchgate.net This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Diverse 2-C-Substituents

The synthesis of D-mannose analogs with various substituents at the C-2 position is a promising area for future research. Current methods often start from the readily available and inexpensive D-mannose. nih.govresearchgate.net One established strategy involves the stereoselective addition of Grignard reagents to a key nitrone intermediate derived from D-mannose. This approach can yield both epimers of the desired C-2 substituted compounds by using or omitting a suitable Lewis acid. nih.gov

Future work could focus on expanding the library of 2-C-substituents beyond simple alkyl chains. This would involve exploring new, more versatile synthetic methodologies that allow for the introduction of a wider range of functional groups at this position. Developing more efficient and scalable syntheses will be crucial for making these novel analogs readily accessible for further biological and structural studies. researchgate.net

Starting MaterialKey IntermediateReagentProductReference
D-MannoseAldehydeN-benzyl hydroxylamineNitrone nih.gov
NitroneGrignard reagent (e.g., MeMgBr)Lewis acid (e.g., BF3·Et2O)C-2 substituted trihydroxypiperidines nih.gov
β-D-galactose pentaacetate-Multiple steps6-azido-2,4-diacetamido-2,4,6-trideoxy-D-mannose google.com
D-glucose2-O-triflateSodium azide (B81097)2-azido-2-deoxy-D-mannopyranoside nih.gov

Exploration of Alternative C-2 Bridging Moieties and Their Biological Implications

Beyond simple substitution, the introduction of bridging moieties at the C-2 position of D-mannose presents an exciting frontier. These bridges could create novel bicyclic or constrained mannose analogs with unique conformational properties. The nature of the bridging atom or group (e.g., oxygen, sulfur, nitrogen, or a carbon chain) would significantly influence the resulting structure and its potential interactions with biological macromolecules.

Research in this area should focus on designing and synthesizing a variety of C-2 bridged mannose derivatives. Subsequent investigations would then explore the biological implications of these structural modifications, particularly how they affect binding to mannose-specific receptors and enzymes, excluding any direct clinical applications. researchgate.net

Integration into Complex Oligosaccharide and Glycoconjugate Structures

The incorporation of D-Mannose-2-C-d and its C-2 modified analogs into larger, more complex structures like oligosaccharides and glycoconjugates is a logical and important next step. acs.org All N-linked glycans are built upon a common core pentasaccharide, Man3GlcNAc2. sigmaaldrich.com The synthesis of these complex molecules can be challenging, often requiring multi-step procedures with careful use of protecting groups. nih.govrsc.org

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for Isotopic Labeling) to Understand Structural Dynamics

The presence of the deuterium (B1214612) label in this compound makes it an ideal candidate for advanced spectroscopic studies. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for elucidating the structure and dynamics of molecules. mdpi.comresearchgate.netacs.org Isotopic labeling with deuterium can provide unique advantages in these analyses.

Future research should leverage these techniques to gain a deeper understanding of the structural dynamics of this compound and its derivatives. NMR spectroscopy can be used to study the conformational landscape of the sugar pucker, which can exist in states like the canonical ¹C₄ chair and the B₀,₃ / ¹S₃ skew-boat conformations. researchgate.netoup.com Mass spectrometry can be used to precisely identify and quantify the incorporation of the deuterium label and to analyze the fragmentation patterns of these molecules. researchgate.net These studies will be crucial for correlating structural features with biological activity.

TechniqueApplicationInformation GainedReference
NMR SpectroscopyCharacterization of C-mannose conformationConformational landscape of sugar puckers (e.g., ¹C₄, B₀,₃ / ¹S₃) researchgate.net
Mass SpectrometryIdentification of C-mannosylated peptidesConfirmation and localization of mannosylation sites researchgate.net
FTIR SpectroscopyStudy of ligand interactionsDissociation constants of mannosylated polymer-drug complexes nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Linkage analysis of O-glycansIdentification of linkage positions of mannose residues oup.com

Mechanistic Studies in Broader Biological Contexts (e.g., host-pathogen interactions, cellular signaling, excluding clinical applications)

Understanding the role of mannose and its derivatives in biological processes is a major area of research. Mannose-containing structures on the surface of pathogens, known as pathogen-associated molecular patterns (PAMPs), are recognized by host immune receptors like the mannose receptor (MR). researchgate.netaai.org This recognition is a key step in the innate immune response. The mannose receptor, a C-type lectin, is primarily expressed on macrophages and dendritic cells and plays a role in endocytosis and antigen presentation. mdpi.com

Future mechanistic studies should investigate how the C-2 deuterium modification in this compound influences these interactions. For example, researchers could explore whether the deuterated compound alters the binding affinity to the mannose receptor or affects downstream signaling pathways. aai.org In the context of host-pathogen interactions, studies could examine how the incorporation of this compound into the cell wall glycans of pathogens like Mycobacterium tuberculosis affects their recognition by the host immune system. biorxiv.org These investigations, while avoiding direct clinical applications, will provide fundamental insights into the intricate roles of mannose in biology.

Q & A

Basic: What are the established methodologies for synthesizing and characterizing D-Mannose-2-C-d in academic research?

Synthesis typically involves stereoselective carbon-deuterium bond formation, often using catalytic deuteration or enzymatic approaches. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing C-2 deuterium signals) and mass spectrometry (MS) for isotopic purity validation. Researchers should report reaction yields, isotopic enrichment ratios (e.g., ≥98% deuterium incorporation), and purification steps (e.g., column chromatography) to ensure reproducibility .

Basic: How do researchers ensure the reproducibility of this compound’s metabolic studies across laboratories?

Reproducibility requires standardized protocols for:

  • Sample preparation : Precise deuterium labeling verification via NMR or infrared spectroscopy.
  • Cell culture/in vivo models : Controlled conditions (e.g., pH, temperature, and glucose levels) to minimize confounding variables.
  • Data reporting : Transparent inclusion of raw datasets (e.g., isotopic distribution tables) in supplementary materials .

Advanced: What experimental design strategies mitigate variability in this compound’s pharmacokinetic (PK) data across studies?

To address PK variability:

  • Dose-response optimization : Use non-linear regression models to identify saturation points in deuterium retention.
  • Cross-over studies : Compare deuterated vs. non-deuterated mannose in the same subjects to isolate isotope effects.
  • Population PK modeling : Account for inter-individual differences in metabolic enzyme activity (e.g., mannose-6-phosphate isomerase) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

  • Isotope effect variability : Differences in deuterium’s kinetic isotope effect (KIE) across experimental systems (e.g., in vitro vs. in vivo).
  • Methodological adjustments :
    • Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .
    • Sensitivity analysis : Test whether conclusions hold when excluding outlier datasets or adjusting for batch effects (e.g., deuterium source purity) .

Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in mechanistic studies?

  • Non-parametric tests : Use Kruskal-Wallis for non-normal distributions (common in small-sample isotope studies).
  • Multivariate regression : Control for covariates like cellular uptake rates or enzymatic degradation.
  • Error propagation analysis : Quantify uncertainty in deuterium enrichment measurements and their impact on downstream metabolic flux calculations .

Basic: What are the critical controls required in isotope tracing experiments with this compound?

Essential controls include:

  • Negative controls : Non-deuterated mannose to baseline metabolic activity.
  • Isotopic dilution assays : Track deuterium loss during long-term incubations.
  • Blank matrices : Assess background signals in MS/NMR workflows .

Advanced: How should researchers design studies to explore this compound’s role in glycosylation pathways?

  • Pulse-chase experiments : Time-resolved tracking of deuterium incorporation into glycoproteins.
  • Knockout models : Use CRISPR/Cas9 to silence enzymes like GDP-mannose dehydratase and compare glycosylation patterns.
  • Stable isotope-resolved metabolomics (SIRM) : Combine LC-MS and 2H-tracer analysis to map metabolic flux .

Basic: What ethical and safety considerations apply to this compound research involving human subjects?

  • Deuterium toxicity screening : Preclinical data must confirm safety thresholds (e.g., NOAEL for deuterium exposure).
  • Informed consent : Disclose potential isotope-specific risks (e.g., altered drug metabolism).
  • Regulatory compliance : Adhere to FDA/EMA guidelines for deuterated compound trials .

Advanced: How can machine learning enhance the predictive modeling of this compound’s metabolic outcomes?

  • Feature selection : Prioritize variables (e.g., enzyme kinetics, isotopic purity) using LASSO regression.
  • Neural networks : Train models on multi-omics datasets (transcriptomics + metabolomics) to predict tissue-specific deuterium retention.
  • Validation : Cross-check predictions with independent in vivo datasets to avoid overfitting .

Advanced: What systematic review frameworks are suitable for synthesizing fragmented data on this compound’s applications?

  • PRISMA guidelines : For transparent literature screening and bias assessment.
  • GRADE criteria : Evaluate evidence quality, emphasizing studies with rigorous isotopic validation.
  • Dose-response meta-regression : Quantify trends across heterogeneous datasets .

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